2-Benzyl-4,4,4-trifluorobutan-1-amine
Overview
Description
2-Benzyl-4,4,4-trifluorobutan-1-amine is a chemical compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol. This compound features a benzyl group attached to a trifluorobutane backbone, making it a unique fluorinated amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,4,4-trifluorobutan-1-amine typically involves the following steps:
Benzylamine Formation: Benzyl chloride reacts with ammonia to form benzylamine.
Trifluorobutane Synthesis: Trifluorobutane can be synthesized through the fluorination of butane using a suitable fluorinating agent.
Amination Reaction: The benzylamine is then reacted with trifluorobutane under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4,4,4-trifluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a less fluorinated form.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitrobenzyl derivatives, amides, and other oxidized forms.
Reduction Products: Less fluorinated amines and alcohols.
Substitution Products: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-Benzyl-4,4,4-trifluorobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated amines in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated groups for enhanced properties.
Mechanism of Action
The mechanism by which 2-Benzyl-4,4,4-trifluorobutan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
2-Benzyl-4,4,4-trifluorobutan-1-amine is unique due to its combination of a benzyl group and a trifluorobutane backbone. Similar compounds include:
Benzylamine: Lacks the trifluorobutane group.
Trifluorobutane: Lacks the benzyl group.
Fluorinated Amines: Other fluorinated amines with different substituents.
Properties
IUPAC Name |
2-benzyl-4,4,4-trifluorobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLJHVWCAGNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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